molecular formula C18H26FNO3 B11832791 Tert-butyl 4-(1-(4-fluorophenyl)-2-hydroxyethyl)piperidine-1-carboxylate

Tert-butyl 4-(1-(4-fluorophenyl)-2-hydroxyethyl)piperidine-1-carboxylate

Cat. No.: B11832791
M. Wt: 323.4 g/mol
InChI Key: FKZZPIIUJGRNJS-UHFFFAOYSA-N
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Description

Tert-butyl 4-(1-(4-fluorophenyl)-2-hydroxyethyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(1-(4-fluorophenyl)-2-hydroxyethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and 4-fluorophenyl compounds. The reaction conditions often include the use of organic solvents such as acetonitrile or dichloromethane, and the presence of a base like triethylamine to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure higher efficiency and yield. The use of microreactor systems can enhance the sustainability and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(1-(4-fluorophenyl)-2-hydroxyethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium azide in dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Tert-butyl 4-(1-(4-fluorophenyl)-2-hydroxyethyl)piperidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 4-(1-(4-fluorophenyl)-2-hydroxyethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(phenylamino)piperidine-1-carboxylate
  • Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate

Uniqueness

Tert-butyl 4-(1-(4-fluorophenyl)-2-hydroxyethyl)piperidine-1-carboxylate is unique due to the presence of the 4-fluorophenyl group, which imparts distinct chemical and biological properties. This fluorine substitution can enhance the compound’s stability and bioavailability compared to its non-fluorinated analogs .

Properties

Molecular Formula

C18H26FNO3

Molecular Weight

323.4 g/mol

IUPAC Name

tert-butyl 4-[1-(4-fluorophenyl)-2-hydroxyethyl]piperidine-1-carboxylate

InChI

InChI=1S/C18H26FNO3/c1-18(2,3)23-17(22)20-10-8-14(9-11-20)16(12-21)13-4-6-15(19)7-5-13/h4-7,14,16,21H,8-12H2,1-3H3

InChI Key

FKZZPIIUJGRNJS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(CO)C2=CC=C(C=C2)F

Origin of Product

United States

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